molecular formula C14H7ClFNO3 B5650072 6-chloro-3-(4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

6-chloro-3-(4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

Cat. No. B5650072
M. Wt: 291.66 g/mol
InChI Key: CSLXAVFESLPEPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-benzoxazines, including compounds like 6-chloro-3-(4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione, typically involves the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones or their derivatives. This cyclization can be achieved by heating with urea in boiling methanol or ethanol, leading to the formation of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are then dehydrated to yield the desired 1,2-benzoxazine derivatives (Sainsbury, 1991).

Molecular Structure Analysis

1,2-Benzoxazines, including our compound of interest, possess a unique molecular structure characterized by a benzene ring fused with a 1,2-oxazine ring. This structural arrangement imparts significant chemical stability and reactivity, enabling a variety of chemical transformations. The presence of electronegative substituents, such as chlorine and fluorine atoms, further influences the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules.

Chemical Reactions and Properties

The chemical reactions of 1,2-benzoxazines are diverse, including reductions, substitutions, and electrophilic additions, among others. The substituents on the benzoxazine ring, such as the chloro and fluoro groups in this compound, play a crucial role in determining its reactivity towards different reagents and conditions. These compounds can undergo nucleophilic substitution reactions at the chloro or fluoro sites, allowing for the introduction of various functional groups and further modification of the molecule.

Physical Properties Analysis

The physical properties of 1,2-benzoxazines, including solubility, melting and boiling points, and crystalline structure, are significantly influenced by their molecular structure and substituents. The presence of halogen atoms, such as chlorine and fluorine, affects the polarity and hydrogen bonding capabilities of the molecule, which in turn influences its solubility in organic solvents and water.

Chemical Properties Analysis

1,2-Benzoxazines exhibit a range of chemical properties, including acidity, basicity, and reactivity towards acids, bases, and oxidizing and reducing agents. The electronic effects of substituents like chloro and fluoro groups affect the electron density on the oxazine ring, modifying the compound's acidity and reactivity. These properties are crucial for understanding the behavior of 1,2-benzoxazines in chemical syntheses and their potential applications in various fields.

properties

IUPAC Name

6-chloro-3-(4-fluorophenyl)-1,3-benzoxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO3/c15-8-1-6-12-11(7-8)13(18)17(14(19)20-12)10-4-2-9(16)3-5-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLXAVFESLPEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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